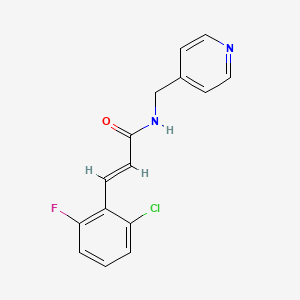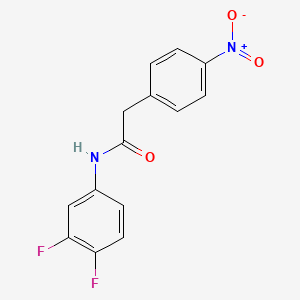
N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea (CPDTU) is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research.
科学的研究の応用
N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to modulate the activity of certain ion channels, such as TRPC3 and TRPC6, which are involved in the regulation of neuronal excitability and synaptic plasticity. In immunology, N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines, suggesting its potential as an immunomodulatory agent. In cancer research, N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anti-cancer agent.
作用機序
The mechanism of action of N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea is not fully understood, but it is believed to involve the modulation of ion channel activity and the inhibition of various signaling pathways. N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to selectively inhibit TRPC3 and TRPC6 channels, which are involved in the regulation of calcium influx and intracellular signaling. N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has also been shown to inhibit the activation of various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to modulate neuronal excitability and synaptic plasticity, which are important for learning and memory. In immunology, N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines, which are involved in the regulation of immune responses. In cancer research, N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has been shown to inhibit the proliferation and migration of cancer cells, which are important for tumor growth and metastasis.
実験室実験の利点と制限
N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea has several advantages for lab experiments, including its high purity, stability, and specificity for certain ion channels and signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea, including its potential applications in drug discovery and development, as well as its use as a research tool for studying ion channels and signaling pathways. Some potential future directions include the development of more potent and selective N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea analogs, the investigation of its potential as a therapeutic agent for various neurological and immunological disorders, and the use of N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea as a research tool for studying the role of ion channels and signaling pathways in various cellular processes.
合成法
N-cyclopentyl-N'-(3,4-dimethylphenyl)thiourea can be synthesized using a simple reaction between cyclopentyl isothiocyanate and 3,4-dimethylaniline. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-10-7-8-13(9-11(10)2)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIQIMOIJAEMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

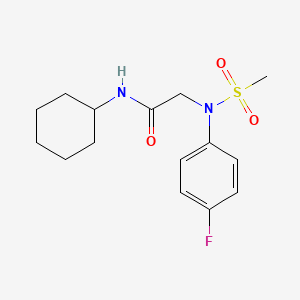
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
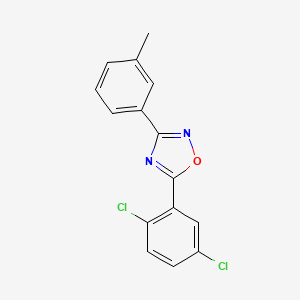
![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
![N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
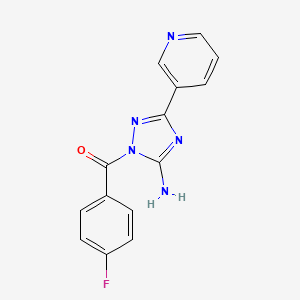
![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)

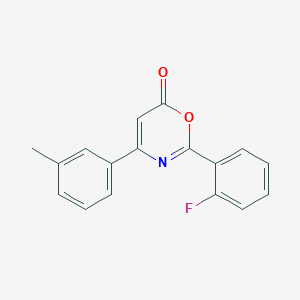
![N-(2-furylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771346.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5771351.png)
